Albaconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Albaconazole mechanism of action CYP51 inhibitor

Introduction and Drug Profile

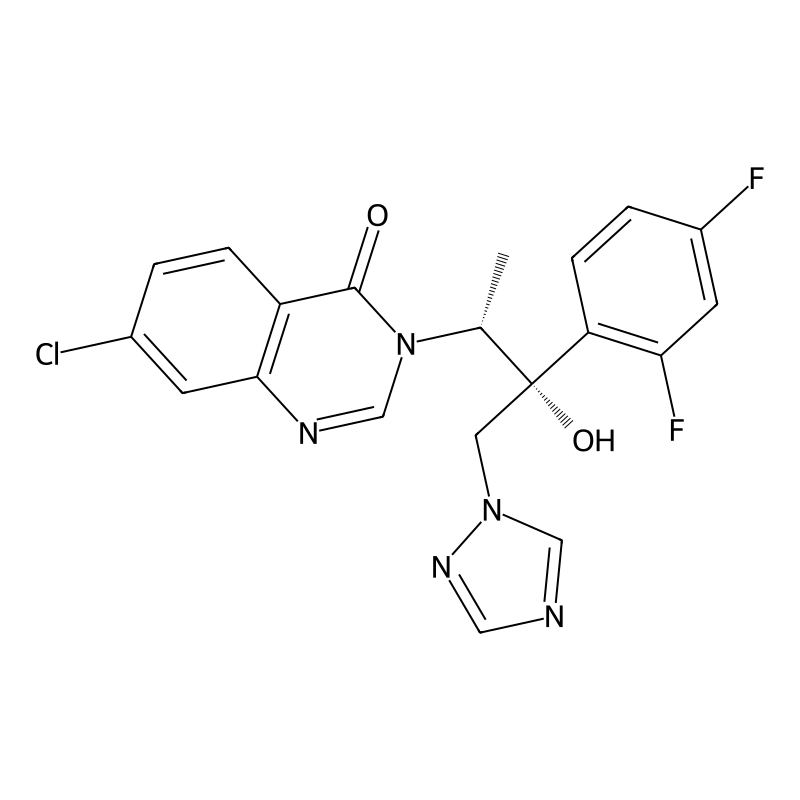

Albaconazole (developmental code UR-9825) is a fluorinated triazole antifungal agent characterized by the presence of an N-morpholine ring and a 7-chloro-quinazolin-4-one core structure [1] [2]. It belongs to the class of triazolylbutanol antifungals derived from structural modifications of voriconazole, designed to improve antifungal spectrum, pharmacokinetic properties, and toxicity profiles [1].

The drug exhibits a favorable pharmacokinetic profile with high plasma protein binding (98%), an extensive volume of distribution, and a prolonged half-life ranging from 30 to 56 hours, supporting once-weekly dosing in clinical settings [1]. Beyond its primary antifungal indications, recent research has explored its application against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, leveraging the conservation of the CYP51 target across pathogenic fungi and trypanosomatids [3] [4].

Molecular Mechanism of Action

Target Identification and Biological Context

This compound exerts its therapeutic effect by specifically inhibiting the fungal enzyme sterol 14α-demethylase, also known as CYP51 or Erg11 [5] [6]. This cytochrome P450 monooxygenase is essential for ergosterol biosynthesis, a critical component of fungal cell membranes that regulates membrane permeability and fluidity [5] [6].

CYP51 catalyzes a three-step oxidative reaction that removes the 14α-methyl group from sterol precursors such as lanosterol, 24,25-dihydrolanosterol, or obtusifoliol [5]. This demethylation initiates the post-squalene portion of the sterol biosynthesis pathway, ultimately leading to the production of mature ergosterol in fungi [5] [6].

The DOT visualization below illustrates the ergosterol biosynthesis pathway and the specific step inhibited by this compound:

Ergosterol biosynthesis pathway with this compound inhibition point.

Structural Basis of CYP51 Inhibition

The inhibition of CYP51 by this compound occurs through a dual mechanism:

Heme Iron Coordination: The nitrogen atom (N-4) in the triazole ring of this compound forms a coordinate covalent bond with the ferric iron (Fe³⁺) in the protoporphyrin IX moiety of CYP51 [6]. This coordination blocks the enzyme's ability to bind and activate molecular oxygen, thereby preventing the catalytic cycle from proceeding [7] [6].

Steric Hindrance: The lipophilic side chains of this compound, particularly the 7-chloro-quinazolin-4-one group and the difluorophenyl ring, occupy the substrate access channel and active site cavity of CYP51 [1] [2]. This steric blockade prevents the natural sterol substrate (lanosterol) from binding properly, effectively competing with the enzyme's physiological substrate [7].

The DOT visualization below represents the molecular interactions between this compound and the CYP51 active site:

Molecular interactions between this compound and CYP51 enzyme.

Cellular Consequences of CYP51 Inhibition

The pharmacological inhibition of CYP51 by this compound triggers a cascade of cellular events in fungal pathogens:

- Ergosterol Depletion: Failure to demethylate lanosterol disrupts the ergosterol biosynthesis pathway, leading to critically low levels of mature ergosterol in fungal cell membranes [6].

- Toxic Methylated Sterol Accumulation: The accumulation of 14α-methylsterols, including lanosterol and other methylated intermediates, incorporates into fungal membranes [6].

- Membrane Dysfunction: The altered sterol composition increases membrane permeability, disrupts membrane-associated enzyme systems, and inhibits fungal cell growth and replication [6].

- Morphological Changes: Depletion of ergosterol and accumulation of toxic sterols lead to cellular stress, abnormal morphological changes, and ultimately fungal cell death [5].

Quantitative Potency and Selectivity

In Vitro Antifungal Activity Spectrum

This compound demonstrates potent activity against a broad spectrum of pathogenic fungi, as evidenced by the following minimum inhibitory concentration (MIC) data:

Table 1: In vitro antifungal activity of this compound against Candida species [2]

| Organism (Strain) | This compound MIC (μg/mL) | Fluconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |

|---|---|---|---|

| C. albicans (CAAL93) | 0.003 ± 0.002 | 0.062 ± 0.052 | 0.005 ± 0.001 |

| C. albicans (CAAL97) | <0.001 | 0.018 ± 0.002 | <0.003 |

| C. krusei (CAKR7) | 0.022 ± 0.010 | >30 | 0.549 ± 0.244 |

| C. krusei (CAKR8) | 0.005 ± 0.001 | 12.9 ± 0.9 | <0.003 |

| C. glabrata (CAGL2) | 0.065 ± 0.012 | 7.7 ± 0.1 | 0.061 ± 0.020 |

| C. parapsilosis (CAPA1) | 0.018 ± 0.003 | >30 | 0.925 ± 0.120 |

Table 2: Activity of this compound against filamentous fungi [2]

| Organism (Strain) | This compound MIC (μg/mL) | Itraconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |

|---|---|---|---|

| A. fumigatus (ASFU7) | 0.23 ± 0.01 | 0.42 ± 0.04 | 0.15 ± 0.01 |

| A. fumigatus (ASFU13) | 1.1 ± 0.3 | >71 | <0.35 |

| A. fumigatus (ASFU17) | 2.1 ± 0.1 | >71 | 0.25 ± 0.3 |

| Scedosporium sp. (SCSP1) | 0.5 | - | 0.125 |

| Rhizopus sp. (RHPU1) | 0.5 | - | 2 |

The potency of this compound against Aspergillus fumigatus is particularly noteworthy, with MIC values comparable or superior to itraconazole against most tested strains [2]. The drug also demonstrates significant activity against Cryptococcus neoformans and various dermatophytes [1].

Comparative Physicochemical and Pharmacokinetic Properties

Table 3: Comparative properties of third-generation triazole antifungals [1]

| Generic Name | CLogP | tPSA | LogS | PPB (%) | Half-life (h) | Vd (L/Kg) |

|---|---|---|---|---|---|---|

| This compound | 2.14 | 80.86 | -4.72 | 98 | 30-56 | Very large |

| Voriconazole | 0.52 | 72.91 | -2.72 | 58 | 6 | 4.6 |

| Posaconazole | 4.1 | 109.04 | -8.82 | >95 | 25-31 | 428 |

| Isavuconazole | 2.68 | 84.34 | -5.19 | 98 | 56-77 | 6.5 |

| Ravuconazole | 2.68 | 84.34 | -5.2 | 98 | 76-202 | 10.8 |

Key to abbreviations: CLogP (Calculated octanol-water partition coefficient), tPSA (Topological polar surface area), LogS (Aqueous solubility), PPB (Plasma protein binding), Vd (Volume of distribution).

Experimental Assessment Methodologies

Enzyme Inhibition Assays

The inhibitory potency of this compound against CYP51 can be quantified through several biochemical methods:

4.1.1 Spectral Binding Titration This assay measures the characteristic type II spectral shift that occurs when this compound binds to the CYP51 heme iron [4] [8].

Procedure:

- Prepare purified CYP51 enzyme (typically 1-2 μM in appropriate buffer)

- Record baseline spectrum from 350-500 nm

- Titrate with increasing concentrations of this compound (0.1-10 μM)

- Monitor the absorbance decrease at ~418 nm and increase at ~430 nm

- Calculate dissociation constant (Kd) using nonlinear regression of ΔA versus [inhibitor]

4.1.2 CYP51 Catalytic Activity Assay This method directly measures the inhibition of sterol 14α-demethylase activity [4] [7].

Procedure:

- Incubate purified CYP51 with redox partners (CPR, cytochrome b5)

- Add radiolabeled ([³H]- or [¹⁴C]-) lanosterol substrate

- Initiate reaction with NADPH-regenerating system

- Terminate reaction after 30-60 minutes with organic solvent

- Extract and analyze metabolites by TLC or HPLC

- Calculate IC₅₀ values from dose-response curves

Whole-Cell Antifungal Susceptibility Testing

The standard broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines is employed to determine minimum inhibitory concentrations (MICs) [2].

Procedure:

- Prepare serial two-fold dilutions of this compound in RPMI-1640 medium

- Inoculate with standardized fungal suspension (0.5-2.5 × 10³ CFU/mL)

- Incubate at 35°C for 24-48 hours (48-72 hours for molds)

- Determine MIC endpoints visually or spectrophotometrically:

- For yeasts: MIC-0 (100% growth inhibition)

- For molds: MIC-2 (prominent decrease in turbidity)

- Include quality control strains (C. krusei ATCC 6258, C. parapsilosis ATCC 22019)

Structural Insights and Structure-Activity Relationships

Key Structural Features of this compound

The molecular structure of this compound contains several pharmacophoric elements essential for its potent CYP51 inhibition:

Triazole Ring: Serves as the heme-binding group that coordinates with the iron atom in the CYP51 active site [1] [6].

Chiral Hydroxyalkyl Linker: The (1R,2R) absolute configuration optimizes orientation within the active site and influences antifungal potency [1].

Quinazolinone Core: The 7-chloro-quinazolin-4-one system provides optimal lipophilicity and shape complementarity with the CYP51 substrate cavity [1] [2].

Difluorophenyl Ring: Enhances binding affinity through hydrophobic interactions and electron-withdrawing effects [1].

Morpholine Substituent: Contributes to solubility and pharmacokinetic properties while participating in molecular interactions within the access channel [1].

Structure-Activity Relationship (SAR) Insights

- Triazole Position: The 1,2,4-triazole configuration is optimal for heme iron coordination, with replacement by imidazole resulting in reduced selectivity and increased metabolism [6].

- Halogen Substitution: The 7-chloro group on the quinazolinone ring enhances antifungal potency against Aspergillus species and C. krusei [2].

- Aromatic Ring Electronics: The difluorophenyl moiety increases metabolic stability and enhances binding affinity through optimal electron distribution [1].

- Side Chain Optimization: The N-morpholine extension improves water solubility while maintaining sufficient lipophilicity for membrane penetration [1].

Therapeutic Applications and Clinical Status

This compound has been evaluated in multiple clinical trials (NCT00199264, NCT00509275, NCT00730405) for various fungal infections, including vulvovaginal candidiasis, tinea pedis, and onychomycosis [3] [2]. The drug demonstrated dose-dependent antifungal efficacy with a favorable tolerability profile, with mild-to-moderate adverse effects (primarily gastrointestinal events) occurring in less than 3% of patients [3].

Recent investigations have explored reformulation approaches, particularly biodegradable polymeric nanocapsules, to enhance this compound's solubility, prolong its plasma half-life, and potentially reduce toxicity concerns associated with azole derivatives, such as QTc prolongation and arrhythmia [3].

Conclusion

This compound represents a significant advancement in triazole antifungal therapy with its broad-spectrum activity, favorable pharmacokinetics, and potent CYP51 inhibition. Its unique structural features, particularly the quinazolinone core and optimized side chains, contribute to enhanced efficacy against clinically relevant pathogens, including strains with intrinsic resistance to older azoles. Ongoing formulation development and further clinical evaluation may potentially expand its therapeutic applications in the management of invasive fungal infections.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Discovery of a Novel Broad-Spectrum Antifungal Agent ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Polymeric Nanocapsules for Treating ... [pmc.ncbi.nlm.nih.gov]

- 4. CYP51 structures and structure-based development of novel ... [pmc.ncbi.nlm.nih.gov]

- 5. The Fungal CYP51s: Their Functions, Structures, Related ... [frontiersin.org]

- 6. New Antifungal Agents with Azole Moieties [mdpi.com]

- 7. Structural analyses of Candida albicans sterol 14α ... [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis of Human CYP51 Inhibition by Antifungal ... [sciencedirect.com]

UR-9825 discovery and development

UR-9825 (Albaconazole) Overview

UR-9825, or this compound, is an investigational triazole antifungal agent discovered and initially developed by Uriach & Company (Spain) [1] [2]. It was designed as a broad-spectrum, orally active antifungal with a remarkably long half-life in animal models and humans [2].

The core mechanism of this compound, like other azoles, is the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the accumulation of toxic methylsterols and ultimately a fungistatic or fungicidal effect [3].

Antifungal Activity Profile

The in vitro activity of this compound against a range of pathogens is summarized in the table below.

| Pathogen | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Notes | Citation |

|---|---|---|---|---|

| C. albicans | 0.003 - 0.118 | ~0.003 - 0.065 | Highly active, comparable or superior to voriconazole | [3] |

| C. glabrata | 0.068 | 0.068 | Active | [3] |

| C. krusei | 0.182 - <0.005 | >30 (for FZ) | Active against strains resistant to fluconazole (FZ) | [3] |

| C. parapsilosis | 0.013 - <0.001 | >30 (for FZ) | Active against strains resistant to fluconazole (FZ) | [3] |

| A. fumigatus | 0.06 - 0.125 | 0.125 | More active than amphotericin B (AMB) | [1] |

| A. flavus | 0.06 - 0.25 | 0.25 | More active than AMB | [1] |

| A. niger | 0.06 - 0.5 | 0.5 | More active than AMB | [1] |

| P. variotii | 0.03 - >16 | 0.125 | Highly variable; overall more active than AMB | [1] |

| P. lilacinus | 0.06 - 0.5 | 0.125 | Highly active; AMB was inactive (MIC >16 µg/mL) | [1] |

| F. solani | 4 - >16 | >16 | Limited activity, a known challenge for azoles | [1] |

| T. cruzi | N/A | N/A | Demonstrated in vivo efficacy in dog models of Chagas disease | [2] |

Synthesis of a Novel Thiazoloquinazolinone Analog

A key development was the creation of a strict structural analog of this compound where the quinazolinone ring was replaced by a thiazolo[4,5-g]quinazolin-8(7H)-one scaffold [3].

The synthetic pathway for this novel analog (Compound I) is outlined below. The process began with 4-bromo-2-nitrobenzoic acid and proceeded through multiple steps including formylation, nitration, N-benzylation, and reduction. A crucial step was the condensation with Appel salt to form an intermediate dithiazoloquinazolinone, followed by debenzylation, thiazole ring fusion, and decyanation to yield the final thiazoloquinazolinone core. This core was then coupled with a chiral oxirane to produce the target Compound I [3].

Synthesis workflow for the thiazoloquinazolinone analog of this compound (Compound I)

This analog (Compound I) was designed to be slightly larger than this compound to cover a larger area within the active site of fungal CYP51 and had an improved calculated logP, suggesting better hydrophilicity [3]. It demonstrated high in vitro activity against pathogenic Candida species and filamentous fungi, along with preliminary in vivo efficacy in a mouse model of systemic candidiasis [3].

In Vivo Efficacy and Development Status

- Systemic Candidiasis: Compound I showed preliminary in vivo efficacy in a mice model [3].

- Systemic Aspergillosis & Other Infections: this compound was effective in animal models of systemic aspergillosis, candidiasis, cryptococcosis, and scedosporiosis [3].

- Chagas Disease: this compound demonstrated high efficacy in suppressing T. cruzi proliferation in dogs, achieving parasitological cure in 100% of animals infected with a partially drug-resistant strain after 90 days of treatment [2].

- Clinical Trials: this compound progressed to several Phase I/II clinical trials for indications including candidal vulvovaginitis, tinea pedis, and onychomycosis [3]. However, as of the latest available information (2013), Phase III trial results were not available, and the lack of an intravenous formulation was noted as a challenge for studying acute infections [3].

Methodologies for Key Experiments

In Vitro Antifungal Susceptibility Testing

- Method: Broth microdilution, following standards from the Clinical and Laboratory Standards Institute (CLSI), specifically the M38 method for molds [3] [1].

- Procedure:

- Antifungal agents are dissolved in DMSO and diluted in RPMI 1640 medium buffered with MOPS.

- Fungal inocula are prepared from sporulated cultures, adjusted spectrophotometrically to a standard turbidity.

- A defined volume of inoculum is added to microdilution trays containing serial drug dilutions.

- Trays are incubated without agitation at specific temperatures (e.g., 35°C) until adequate growth is visible in the drug-free control well.

- MIC Endpoint Determination:

In Vivo Efficacy Model (Systemic Candidiasis)

- Model: Mice are infected systemically with Candida species.

- Intervention: The test compound (e.g., Compound I) is administered orally.

- Assessment: The primary efficacy endpoint is the reduction in fungal burden or increased survival in the treated group compared to the untreated control group [3].

References

Albaconazole spectrum of antifungal activity

Mechanism of Action

Albaconazole functions as a fungistatic or fungicidal agent by targeting the synthesis of ergosterol, an essential component of the fungal cell membrane [1].

- Molecular Target: It specifically inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (Erg11p, CYP51) [2] [3].

- Biochemical Consequence: This inhibition disrupts the demethylation of lanosterol, leading to the accumulation of toxic methylated sterol intermediates within the cell [1].

- Cellular Outcome: The disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation [1].

The following diagram illustrates this targeted pathway:

This compound inhibits CYP51, blocking ergosterol synthesis and causing toxic sterol accumulation that leads to fungal cell death.

Spectrum of Antifungal Activity

Extensive in vitro studies demonstrate that this compound possesses a broad spectrum of activity against numerous clinically significant fungi, often showing greater potency than established azoles like fluconazole [4] [3].

Activity Against Candida Species

The table below summarizes the in vitro activity of this compound against various Candida species, compared to other antifungal agents [3].

| Fungal Species (Strain) | This compound MIC (μg/mL) | Fluconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |

|---|---|---|---|

| C. albicans (CAAL97) | <0.001 | 0.018 | <0.003 |

| C. albicans (DSY735) | 0.063 | 11.0 | 0.101 |

| C. krusei (CAKR7) | 0.022 | >30 | 0.549 |

| C. glabrata (CAGL2) | 0.065 | 7.7 | 0.061 |

| C. parapsilosis (CAPA2) | 0.011 | >30 | 0.905 |

- Potency against Resistant Strains: this compound maintained low MICs against Candida strains exhibiting reduced susceptibility or resistance to fluconazole, such as C. krusei and the resistant C. albicans strain DSY735 [3].

- Fungicidal Activity: Against Cryptococcus neoformans, this compound was not only 100-fold more potent than fluconazole on a per-weight basis but also demonstrated fungicidal activity at relevant concentrations for some isolates [4].

Activity Against Filamentous Fungi

This compound is also effective against a range of molds, as shown in the following data [3].

| Fungal Species (Strain) | This compound MIC (μg/mL) | Itraconazole MIC (μg/mL) | Voriconazole MIC (μg/mL) |

|---|---|---|---|

| A. fumigatus (ASFU7) | 0.23 | 0.42 | 0.15 |

| A. fumigatus (ASFU13) | 1.1 | >71 | <0.35 |

| A. fumigatus (ASFU17) | 2.1 | >71 | 0.25 |

| S. prolificans (SCSP1) | 0.5 | Not Tested | 0.125 |

| R. oryzae (RHPU1) | 0.5 | Not Tested | 2 |

- Notable Activity against Scedosporium: this compound showed high efficacy in a rabbit model of disseminated Scedosporium prolificans infection. A dose of 50 mg/kg/day resulted in 100% survival and significantly reduced the fungal burden in key organs like the brain and kidneys [5].

Key Experimental Protocols

The data summarized in the tables above were generated using standardized methodologies critical for ensuring reproducibility and accurate comparison of antifungal activity.

In Vitro Susceptibility Testing

- Broth Microdilution Method: This is the standard technique for determining Minimum Inhibitory Concentrations (MICs) [3].

- Test Medium: RPMI 1640 medium buffered with MOPS [4].

- Inoculum Size: Approximately 10³ CFU/mL for yeasts [4]. For filamentous fungi, the methodology described in the CLSI M38 standard is followed [3].

- Incubation & Endpoint: Incubation at 35°C for 72 hours. The MIC endpoint for azoles is typically defined as an 80% reduction in growth compared to the drug-free control [4].

- Minimum Fungicidal Concentration (MFC): To determine if the drug is fungicidal, aliquots from tubes showing no growth are plated onto agar. The MFC is the lowest concentration that kills at least 99.7% of the initial inoculum [4].

In Vivo Efficacy Models

- Systemic Candidiasis in Mice: Compound I, a novel agent derived from this compound, demonstrated preliminary in vivo efficacy, showing a 75% survival rate in a mouse model of systemic candidiasis [2].

- Cryptococcal Meningitis in Rabbits: Infected rabbits were treated orally with this compound once daily. The drug's concentration in serum and cerebrospinal fluid (CSF) was measured using a bioassay with Candida kefyr. The efficacy was assessed by quantitatively culturing CSF from serial intracisternal taps to measure the reduction in fungal burden (log10 CFU/mL) [4].

Current Status and Formulation Advancements

- Development Status: As of the latest information, this compound has been evaluated in multiple Phase I and Phase II clinical trials for indications including onychomycosis, vulvovaginal candidiasis, and tinea pedis [6]. However, it appears to be discontinued and has not progressed to Phase III or received approval [6].

- Novel Formulations to Overcome Limitations: A key limitation of this compound is its poor water solubility and short plasma half-life in mice [7]. Recent research has focused on encapsulating the drug in biodegradable polymeric nanocapsules (NCs) [7].

- Benefits of Nanocapsules: This advanced formulation aims to provide prolonged drug release, improve tissue targeting, and potentially reduce toxicity, such as QTc prolongation associated with azoles [7]. In a mouse model of Chagas disease, ABZ-loaded NCs showed enhanced anti-parasitic effects and improved safety compared to the free drug [7].

Conclusion

This compound is a potent, broad-spectrum triazole antifungal with a well-defined mechanism of action. Its strong performance in preclinical models, especially against strains resistant to other azoles, highlights its potential. While its development as a conventional drug appears halted, its value as a chemical scaffold for novel antifungals and the promising application of nanoformulations may pave the way for its future applications.

References

- 1. | CAS 187949-02-6 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 2. (PDF) Discovery of a novel broad- spectrum agent derived... antifungal [academia.edu]

- 3. Discovery of a Novel Broad-Spectrum Antifungal Agent ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Efficacies of the New Triazole ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound (UR-9825) in Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 7. This compound Polymeric Nanocapsules for Treating ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Ergosterol Biosynthesis Inhibition

The antifungal activity of albaconazole stems from its precise inhibition of a key step in the ergosterol synthesis pathway.

- Molecular Target: this compound specifically targets and inhibits the fungal enzyme lanosterol 14-α-demethylase [1]. This enzyme is also known as CYP51 or Erg11p [2] [3].

- Mechanism of Inhibition: The drug functions by binding to the active site of this cytochrome P450 enzyme, thereby preventing it from catalyzing the demethylation of lanosterol [1]. This demethylation is a critical step in the conversion of lanosterol to ergosterol.

- Cellular Consequences: Inhibition of CYP51 leads to:

- Depletion of ergosterol, an essential sterol for fungal membrane fluidity, integrity, and function [3].

- Accumulation of toxic methylated sterol intermediates (such as C-4 and C-14 methyl sterols) [1] [3]. This accumulation disrupts membrane function and leads to inhibition of fungal growth and ultimately, cell death [1].

The diagram below illustrates this key pathway and the site of this compound's action.

This compound inhibits the CYP51 enzyme, blocking ergosterol biosynthesis. Adapted from Alcazar-Fuoli et al. [3]

Quantitative Antifungal Efficacy Data

This compound demonstrates potent in vitro activity against a broad spectrum of pathogenic yeasts and molds. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various fungi compared to other azole drugs.

| Fungal Strain | This compound MIC (μg mL⁻¹) | Fluconazole MIC (μg mL⁻¹) | Voriconazole MIC (μg mL⁻¹) | Itraconazole MIC (μg mL⁻¹) |

|---|---|---|---|---|

| C. albicans (CAAL97) | <0.001 | 0.018 | <0.003 | NT |

| C. albicans (DSY735) | 0.063 | 11.0 | 0.101 | NT |

| C. krusei (CAKR7) | 0.022 | >30 | 0.549 | NT |

| C. glabrata (CAGL2) | 0.065 | 7.7 | 0.061 | NT |

| C. parapsilosis (CAPA1) | 0.018 | >30 | 0.925 | NT |

| A. fumigatus (ASFU7) | 0.23 | NT | 0.15 | 0.42 |

| A. fumigatus (ASFU13) | 1.1 | NT | <0.35 | >71 |

| Scedosporium prolificans (SCSP1) | 0.5 | NT | 0.125 | NT |

NT: Not Tested in the source. Data compiled from Guillon et al. 2013 [2] and Morera-López et al. 2005 [1].

Beyond its antifungal applications, research indicates this compound is also active against the protozoan Trypanosoma cruzi, the causative agent of Chagas disease, through the same mechanism of inhibiting parasite CYP51 and disrupting its sterol biosynthesis [4].

Properties and Research Applications

Physicochemical and Pharmacokinetic Profile

Understanding these properties is crucial for drug development and formulation.

| Property | Value / Characteristic |

|---|---|

| CAS Number | 187949-02-6 [1] |

| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ [1] |

| Molecular Weight | 431.83 g/mol [1] |

| cLogP | 2.14 - 2.56 [5] [4] (Indicates high lipophilicity) |

| Plasma Protein Binding (PPB) | ~98% [5] |

| Half-Life (Human) | 30 - 56 hours [5] |

| Volume of Distribution (Vd) | Very large [5] |

The high lipophilicity of this compound presents both a challenge and an opportunity for formulation scientists. While it contributes to good oral bioavailability, it also results in poor aqueous solubility [4]. This has spurred research into advanced drug delivery systems, such as biodegradable polymeric nanocapsules, which have been shown to enhance its efficacy and improve safety profiles in preclinical models [4].

Key Experimental Protocols for In Vitro Evaluation

For researchers aiming to replicate or adapt standard assays, here are the core methodologies cited in the literature.

Broth Microdilution Susceptibility Testing (CLSI M27-A2 / M38) [2] [6]

- Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) and prepare serial two-fold dilutions in the assay broth (e.g., Sabouraud Dextrose Broth or RPMI-1640).

- Inoculum: Prepare a fungal inoculum suspension calibrated to a specific density (e.g., 1-5 x 10³ CFU/mL for yeasts; 0.4-5 x 10⁴ CFU/mL for molds per CLSI standards).

- Incubation: Incubate the microdilution plates at a standard temperature (e.g., 35°C) for a specified period (24-48 hours for yeasts, 48 hours for Aspergillus spp.).

- Endpoint Reading: The MIC is visually determined as the lowest drug concentration that produces complete inhibition (100%) of fungal growth compared to the drug-free control.

Sterol Quantitation and Extraction Analysis [6]

- Cell Harvesting: Grow the fungal cells (e.g., C. albicans) in the presence of sub-inhibitory and inhibitory concentrations of this compound. Harvest the cells by centrifugation in their late-logarithmic phase.

- Saponification: Boil the cell pellet in a solution of 25% alcoholic potassium hydroxide (e.g., 25% KOH in 60% ethanol) for 1 hour. This process lyses the cells and releases sterols.

- Sterol Extraction: Add a non-polar solvent (e.g., n-heptane) to the cooled mixture and vortex thoroughly to extract the sterols into the organic layer.

- Analysis: Analyze the sterol composition of the heptane layer using techniques like HPLC or GC-MS. A dose-dependent reduction in the ergosterol peak and/or the appearance of abnormal sterol intermediates indicates successful inhibition of the biosynthetic pathway.

Resistance Mechanisms and Clinical Context

Fungal resistance to azoles, including this compound, can develop through several mechanisms, which are critical to understand for drug development and clinical management [7] [3].

- Target Site Mutations: Mutations in the gene encoding the target enzyme (CYP51) can reduce the drug's binding affinity. In Aspergillus fumigatus, this is a primary resistance mechanism, often involving specific mutations like G54V, TRL98H, and M220K in the cyp51A gene [3].

- Overexpression of Efflux Pumps: Upregulation of membrane transport proteins (e.g., CDR1, MDR1) can actively pump the drug out of the fungal cell, reducing intracellular concentrations [8].

- Overexpression of the Target Gene: Increased expression of the CYP51 gene itself can overwhelm the inhibitory capacity of the drug [8].

This compound has been evaluated in several Phase I and II clinical trials for fungal infections, demonstrating good oral bioavailability and a pharmacokinetic profile suitable for once-weekly dosing [2] [4]. However, as of the latest available information, Phase III trial results are not available, and its development for antifungal indications appears to be ongoing [2] [5].

References

- 1. | CAS 187949-02-6 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 2. Discovery of a Novel Broad-Spectrum Antifungal Agent ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ergosterol in Aspergillus fumigatus: its... biosynthesis [frontiersin.org]

- 4. This compound Polymeric Nanocapsules for Treating ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Small molecules inhibit growth, viability and ergosterol ... biosynthesis [springerplus.springeropen.com]

- 7. The antifungal pipeline: a reality check - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive insights into the role of nanocarriers in ... [pubs.rsc.org]

In Vitro Antifungal Activity of Albaconazole

The following data compiles MIC (Minimum Inhibitory Concentration) values from research findings, providing a quantitative measure of albaconazole's potency. Lower MIC values indicate greater potency.

| Fungal Organism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Source / Isolate Reference |

|---|---|---|---|---|---|

| Candida albicans (CAAL97) | <0.001 | 0.018 | <0.003 | — | [1] |

| Candida albicans (DSY735) | 0.063 | 11.0 | 0.101 | — | [1] |

| Candida krusei (CAKR8) | 0.005 | 12.9 | <0.003 | — | [1] |

| Candida glabrata (CAGL2) | 0.065 | 7.7 | 0.061 | — | [1] |

| Candida parapsilosis (CAPA2) | 0.011 | >30 | 0.905 | — | [1] |

| Cryptococcus neoformans (H99) | 0.0195 | — | — | — | [2] |

| Cryptococcus neoformans (Range) | ≤0.0012 to 0.156 | — | — | — | [2] |

| Aspergillus fumigatus (ASFU7) | 0.23 | — | 0.15 | 0.42 | [1] |

| Aspergillus fumigatus (ASFU13) | 1.1 | — | <0.35 | >71 | [1] |

| Scedosporium spp. (SCSP1) | 0.5 | — | 0.125 | — | [1] |

Experimental Protocols for In Vitro Assessment

Researchers use standardized methods to evaluate antifungal activity. Below are detailed protocols for key techniques applicable to this compound testing.

Broth Microdilution for MIC Determination

This is the standard CLSI/EUCAST reference method for determining MICs [3].

- Antifungal Agent Preparation: Prepare a stock solution of this compound, often in 100% dimethyl sulfoxide (DMSO), at a high concentration (e.g., 1,000 µg/mL) [2]. Perform two-fold serial dilutions in a broth medium like RPMI 1640.

- Inoculum Preparation: Adjust the fungal suspension (e.g., yeast cells or conidia) to a density of approximately 0.5 - 2.5 x 10³ CFU/mL in the broth medium [2].

- Inoculation and Incubation: Dispense the diluted drug solutions into a 96-well microtiter plate. Inoculate each well with the prepared fungal suspension. Incubate the plate at 35°C for 48-72 hours, depending on the organism [2].

- Endpoint Reading: The MIC endpoint for azoles is typically defined as the lowest drug concentration that results in an 80% reduction in growth compared to the drug-free control [2]. Reading can be performed visually or spectrophotometrically for automation.

The workflow for this method can be visualized as follows:

Checkerboard Method for Combination Testing

This technique assesses the interaction (synergy, indifference, antagonism) between this compound and a second antifungal agent [3].

- Microplate Setup: Prepare two-dimensional serial dilutions of the two drugs in a 96-well plate. One drug is diluted along the rows and the other along the columns, creating a matrix of all possible concentration combinations.

- Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated as in the broth microdilution method.

- Data Analysis: The Fractional Inhibitory Concentration Index (FIC Index) is calculated. The interpretation is generally as follows:

- Synergy: FIC Index ≤ 0.5

- Indifference: 0.5 < FIC Index ≤ 4.0

- Antagonism: FIC Index > 4.0

The logical structure of the checkerboard method and its interpretation is shown below:

Key Characteristics and Development Status

- Mechanism of Action: this compound inhibits fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis in the fungal cell membrane [4] [5].

- Spectrum of Activity: It demonstrates a broad spectrum including pathogenic yeasts (e.g., Candida spp., Cryptococcus neoformans), dermatophytes, and filamentous fungi (e.g., Aspergillus spp., Scedosporium spp.) [4] [1].

- Status: As of 2020, this compound was reported to be in phases I-II clinical trials [4]. While it has been investigated for fungal infections and Chagas disease, its advanced development and regulatory approval status for human use should be verified via current clinical trial databases.

References

- 1. Discovery of a Novel Broad-Spectrum Antifungal Agent ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Efficacies of the New Triazole ... [pmc.ncbi.nlm.nih.gov]

- 3. Techniques for the Assessment of In Vitro and In Vivo ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound Polymeric Nanocapsules for Treating ... [mdpi.com]

Albaconazole synthesis and structural analogues

Synthesis of Key Analogues and Workflow

Researchers have developed structural analogues of Albaconazole, primarily by modifying the quinazolinone core to create new scaffolds like thiazoloquinazolinone and aryl-propanamide derivatives [1] [2]. The synthesis of the thiazoloquinazolinone analogue (Compound I) is a multi-step process [3].

The workflow for this synthesis can be visualized as follows:

Synthetic route for the thiazoloquinazolinone analogue of this compound [3]

Experimental Protocol for Key Steps

For researchers aiming to replicate or adapt this synthesis, here are the methodologies for critical steps from the workflow [3]:

- Formamide-Mediated Cyclization: Mix compound 1 with formamide and indium(III) chloride. React under microwave irradiation to form the quinazolinone core of compound 2.

- Appel Salt Chemistry for Thiazole Formation: Dissolve amine 5 in dichloromethane. Add 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) at room temperature, followed by pyridine, to form the key intermediate 6.

- Thiazole Ring Fusion (Thermolysis): Heat intermediate 7 with copper(I) iodide in pyridine at 115°C to cyclize and form the thiazole ring, yielding compound 8.

- Final Coupling to form Compound I: React scaffold 9 with the chiral epoxide (2R,3R)-2-(2,4-difluorophenyl)-3,4-epoxy-1-(1H-1,2,4-triazol-1-yl)butane (15). Use potassium carbonate as a base in N-methyl-2-pyrrolidone (NMP) solvent at 80°C.

Antifungal Activity of Analogues

The synthesized analogues show promising broad-spectrum antifungal activity. The tables below summarize the in vitro efficacy against various pathogenic yeasts and filamentous fungi compared to standard drugs [3].

Table 1: Activity against Candida Species (MIC, μg/mL)

| Compound | C. albicans (CAAL97) | C. krusei (CAKR8) | C. glabrata (CAGL2) | C. parapsilosis (CAPA2) |

|---|---|---|---|---|

| Compound I | <0.001 | <0.005 | 0.068 | 0.127 |

| Compound II | <0.001 | 2.5 | 0.095 | <0.001 |

| Fluconazole | 0.018 | 12.9 | 7.7 | >30 |

| Voriconazole | <0.003 | <0.003 | 0.061 | 0.905 |

| This compound | <0.001 | 0.005 | 0.065 | 0.011 |

Table 2: Activity against Filamentous Fungi (MIC, μg/mL)

| Compound | A. fumigatus (ASFU7) | A. fumigatus (ASFU13) | S. prolificans (SCSP1) | R. oryzae (RHMI1) |

|---|---|---|---|---|

| Compound I | 0.28 | 3.1 | 1 | 2 |

| Compound II | >43 | NT | NT | NT |

| Itraconazole | 0.42 | >71 | NT | NT |

| Voriconazole | 0.15 | <0.35 | 0.125 | 8 |

| This compound | 0.23 | 1.1 | 0.5 | 1 |

A 2023 study designed simpler aryl-propanamide analogues, with several (e.g., A1, A2, A3, A9, A15) showing potent activity (MIC ≤ 0.125 μg/mL) against various Candida species and Cryptococcus neoformans, even outperforming fluconazole. Some also exhibited activity against fluconazole-resistant strains like Candida auris [2].

Mechanism of Action Pathway

This compound and its analogues exert their effect by inhibiting a crucial enzyme in ergosterol biosynthesis, as shown in the pathway below:

Mechanism of azole antifungals: inhibition of CYP51 blocks ergosterol synthesis [4].

This compound derivatives achieve inhibition by binding their triazole nitrogen to the heme iron atom in the fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase). This blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The thiazoloquinazolinone analogue (Compound I) was designed to be slightly larger than this compound, potentially covering a larger area within the enzyme's active site and improving calculated logP, which may enhance its drug-like properties [1] [3].

Research Implications and Future Directions

The structural optimization of this compound highlights several key strategies in modern antifungal drug development:

- Overcoming Resistance: Designing analogues that maintain potency against strains resistant to older azoles like fluconazole is a primary driver [2] [4].

- Improving Drug-like Properties: Modifications aimed at optimizing logP and other physicochemical parameters can improve solubility and pharmacokinetics [3] [5].

- Novel Formulations: Recent research explores advanced formulations like This compound-loaded polymeric nanocapsules, which enhance efficacy and reduce potential toxicity in disease models [5].

References

- 1. (PDF) Discovery of a novel broad-spectrum antifungal agent derived... [academia.edu]

- 2. Design, synthesis and in vitro biological studies of novel ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Broad-Spectrum Antifungal Agent ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Antifungal Agents with Azole Moieties [mdpi.com]

- 5. This compound Polymeric Nanocapsules for Treating ... [pmc.ncbi.nlm.nih.gov]

Albaconazole broad-spectrum triazole antifungal

Chemical Profile and Mechanism of Action

Albaconazole (UR-9825) is a triazole antifungal characterized by a 7-chloro-quinazolin-4-one core structure, which differentiates it from other azoles [1] [2]. Its mechanism of action is consistent with other azoles: it potently inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (Erg11p/CYP51) [1] [3] [4]. This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the accumulation of toxic methylated sterols and ultimately to fungal cell growth arrest or death [5] [4] [6].

In Vitro Antifungal Efficacy (MIC Data)

The following tables summarize the in vitro activity of this compound against various clinical isolates of Candida species and filamentous fungi, demonstrating its potent, broad-spectrum efficacy. MIC values are compared with standard antifungal drugs [1].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida spp. (μg/mL)

| Strain / Compound | This compound | Fluconazole | Voriconazole |

|---|---|---|---|

| C. albicans (CAAL93) | 0.003 ± 0.002 | 0.062 ± 0.052 | 0.005 ± 0.001 |

| C. albicans (CAAL97) | <0.001 | 0.018 ± 0.002 | <0.003 |

| C. albicans (DSY735) | 0.063 ± 0.009 | 11.0 ± 0.2 | 0.101 ± 0.005 |

| C. krusei (CAKR7) | 0.022 ± 0.010 | >30 | 0.549 ± 0.244 |

| C. glabrata (CAGL2) | 0.065 ± 0.012 | 7.7 ± 0.1 | 0.061 ± 0.020 |

| C. parapsilosis (CAPA1) | 0.018 ± 0.003 | >30 | 0.925 ± 0.120 |

Table 2: Minimum Inhibitory Concentration (MIC) against Filamentous Fungi (μg/mL)

| Strain / Compound | This compound | Itraconazole | Voriconazole |

|---|---|---|---|

| A. fumigatus (ASFU7) | 0.23 ± 0.01 | 0.42 ± 0.04 | 0.15 ± 0.01 |

| A. fumigatus (ASFU13) | 1.1 ± 0.3 | >71 | <0.35 |

| A. fumigatus (ASFU17) | 2.1 ± 0.1 | >71 | 0.25 ± 0.3 |

| S. racemosum (SCSP1) | 0.5 | Not Tested | 0.125 |

| R. oryzae (RHPU1) | 0.5 | Not Tested | 2 |

| M. mucedo (RHMI1) | 1 | Not Tested | 8 |

Key Experimental Protocols

For researchers aiming to replicate or build upon existing studies, here are summaries of key methodologies from the literature.

Protocol for In Vitro Antifungal Susceptibility Testing

- Method: Broth microdilution susceptibility testing.

- Standards: For Candida spp. and Aspergillus fumigatus, the method described by Le Pape et al. was used. For other filamentous fungi, the CLSI Broth Microdilution Method (M38) was followed [1].

- Procedure: Prepare serial two-fold dilutions of this compound in an appropriate broth medium (e.g., RPMI-1640). Inoculate wells with a standardized suspension of fungal cells or spores (e.g., (0.5 - 2.5 \times 10^3) CFU/mL for yeasts; (0.4 - 5 \times 10^4) CFU/mL for molds). Incubate plates at 35°C for 24-48 hours (yeasts) or 48 hours (molds). The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that produces 100% inhibition of growth (for yeasts) or a 50% reduction in growth compared to the drug-free control (for molds) [1].

Protocol for In Vivo Efficacy in Systemic Candidiasis

- Animal Model: Mice (e.g., immunocompromised or neutropenic models).

- Infection: Challenge mice intravenously with a lethal dose of Candida cells (e.g., C. albicans).

- Treatment: Administer this compound orally at various doses (e.g., 5-20 mg/kg), starting shortly after infection and continuing for multiple days.

- Assessment: Monitor survival rates over a defined period (e.g., 10-30 days) and quantify fungal burden in target organs (e.g., kidneys) by homogenizing tissue and plating serial dilutions to count Colony Forming Units (CFU) [1].

Pharmacological Properties and Resistance

This compound's pharmacological profile and its interaction with resistance mechanisms are critical for its application.

Table 3: Key Physicochemical and Pharmacokinetic Properties

| Property | Value / Characteristic |

|---|---|

| clogP (Calculated log P) | 2.14 - 2.56 [1] [3] |

| Plasma Protein Binding (PPB) | ~98% [2] |

| Half-life | 30 - 56 hours [2] |

| Volume of Distribution (Vd) | Very large [2] |

| Oral Bioavailability | Excellent in humans [1] [3] |

- Mechanisms of Resistance: As with other azoles, resistance can arise through genetic alterations in the drug target (ERG11/CYP51), overexpression of ERG11, and upregulation of efflux pumps that actively remove the drug from the fungal cell [5] [4]. In Candida albicans, gain-of-function mutations in the transcription factor UPC2 can lead to constitutive overexpression of ERG11, conferring resistance [5].

The diagram below illustrates the core mechanism of action of this compound and the primary pathways through which resistance can develop.

Formulation Strategies to Overcome Limitations

A significant research focus is on developing novel formulations to overcome this compound's limitations.

- Challenge: this compound is highly lipophilic, has poor water solubility, and a short plasma half-life in mice (<1 hour), complicating efficacy evaluation in preclinical models [3].

- Advanced Formulations: Research into biodegradable polymeric nanocapsules (NCs) has shown promise. These nanocapsules are designed to provide prolonged release, improve tissue targeting, and potentially reduce toxicity. They can be administered via subcutaneous (SC) or intramuscular (IM) routes, for which no injectable formulations currently exist [3].

Current Status and Future Directions

This compound has been evaluated in several Phase I/II clinical trials for conditions including candidal vulvovaginitis, tinea pedis, and onychomycosis [1] [2]. While global rights for this compound were acquired by Allergan (Actavis Inc.) from Palau Pharma, Phase III trial results are not yet available in the public domain, and the lack of an intravenous formulation remains a hurdle for treating acute infections [1] [2]. Future work is directed toward optimizing dosage forms and exploring its potential against other pathogens, such as Trypanosoma cruzi, the causative agent of Chagas disease [3].

References

- 1. Discovery of a Novel Broad-Spectrum Antifungal Agent ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound Polymeric Nanocapsules for Treating ... [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the mechanisms of resistance to azole ... [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms governing antifungal drug resistance [nature.com]

- 6. Targeting fungal lipid synthesis for antifungal drug ... [nature.com]

Albaconazole quinazolinone triazole derivative

Core Structure and Mechanism of Action

Albaconazole, with the systematic name 7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one, belongs to the quinazolinone class of antifungals [1] [2]. Its core structure consists of a quinazolinone ring linked to a 1,2,4-triazole moiety, which is essential for its activity.

- Primary Mechanism: Like other azole antifungals, this compound exerts its effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) [3] [4]. This enzyme is crucial for converting lanosterol to ergosterol, a key component of the fungal cell membrane.

- Consequence of Inhibition: Inhibition of CYP51 leads to the accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal membrane. This disrupts membrane structure and function, ultimately inhibiting fungal growth and leading to cell death [5].

The following diagram illustrates this primary antifungal pathway and the role of this compound.

This compound inhibits CYP51, blocking ergosterol synthesis and causing fungal death.

Synthesis and Structural Analogs

The synthesis of this compound involves a multi-step process to construct the chiral quinazolinone-triazole hybrid. Research has also explored structural analogs to optimize its properties.

- Key Synthetic Intermediate: A common approach starts from a chiral oxirane intermediate, which is opened by 1,2,4-triazole. This is followed by condensation with a substituted quinazolinone precursor, such as 7-chloroquinazolin-4(3H)-one [2].

- Rationale for Analog Development: Research efforts have designed strict structural analogs of this compound to slightly increase the inhibitor's size for better coverage within the fungal CYP51 active site and to improve calculated logP (clogP) values [3].

- Notable Analog: Replacing the quinazolinone ring with a thiazoloquinazolinone scaffold led to the discovery of a novel triazole (Compound I in the research). This analog demonstrated improved in vitro potency against various Candida species and filamentous fungi, and showed preliminary in vivo efficacy in a mouse model of systemic candidiasis [3].

Pharmacological and Clinical Profile

This compound was developed as a broad-spectrum oral antifungal agent and has been evaluated in clinical trials.

| Profile Aspect | Details |

|---|---|

| Drug Class | Triazole antifungal [1] [4] |

| Molecular Weight | 431.82 g/mol [1] |

| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ [1] |

| Primary Target | Fungal CYP51 (lanosterol 14α-demethylase) [3] [4] |

| Spectrum of Activity | Broad-spectrum against yeasts (e.g., Candida spp.) and filamentous fungi [3] [4] |

| Clinical Status | Investigational; completed Phase II trials for onychomycosis, tinea pedis, and vulvovaginal candidiasis [4] [2] |

| Key Pharmacokinetic Feature | Long half-life (mean ~70.5 hours), enabling once-weekly oral dosing [4] |

Antifungal Potency Data: In vitro studies show that this compound and its advanced analog (Compound I) are highly potent [3].

| Fungal Pathogen | This compound MIC (μg/mL) | Analog (Compound I) MIC (μg/mL) | Fluconazole MIC (μg/mL) |

|---|---|---|---|

| Candida albicans (CAAL97) | <0.001 | <0.001 | 0.018 |

| Candida glabrata (CAGL2) | 0.065 | 0.068 | 7.7 |

| Candida krusei (CAKR7) | 0.022 | 0.182 | >30 |

| Aspergillus fumigatus (ASFU7) | 0.23 | 0.28 | N/A |

Safety and Tolerability: Clinical trials indicated that this compound has a favorable safety and tolerability profile. Adverse events were generally mild and transient, primarily including gastrointestinal or nervous system-related issues (e.g., dizziness, headache). No clinically significant liver enzyme elevations or serious cardiac adverse events were linked to the drug in these studies [4].

Research Applications and Future Directions

The quinazolinone-triazole core of this compound continues to inspire research beyond its original antifungal indication.

- Inspiring New Antifungals: The success of this compound has motivated the design and synthesis of new compound classes, such as 1,2,3-triazole-quinazolinone conjugates. These molecules are also designed to inhibit fungal CYP51 and have shown promising anticandidal activity with a low toxicity profile in preclinical models [5].

- Exploration in Anticancer Research: The structural motif of hybridizing quinazolinone with triazole rings has been leveraged in anticancer drug discovery. Recent studies design hybrids incorporating 1,2,3-triazole and glycoside moieties. These compounds exhibit potent cytotoxic activity against various human cancer cell lines (e.g., MCF-7, HCT-116) through dual inhibition of EGFR and VEGFR-2 kinases, which are critical targets in oncology [6].

This compound represents a significant development in triazole antifungals. Its well-defined mechanism, long half-life, and broad-spectrum potency provide a strong foundation for both its own clinical application and its role as a lead compound for future drug candidates.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound | New Drug Approvals [newdrugapprovals.org]

- 3. Discovery of a Novel Broad-Spectrum Antifungal Agent ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase 1, randomized, open-label crossover study to ... [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3- Triazole –quinazolin-4(3H)-one conjugates: evolution of... [pmc.ncbi.nlm.nih.gov]

- 6. Novel quinazolin-4-one based derivatives bearing 1,2,3- ... [nature.com]

Albaconazole polymeric nanoparticle preparation

Formulation Composition & Materials

The table below lists the materials required for preparing albaconazole-loaded poly-ε-caprolactone (PCL) nanocapsules, as used in recent research.

| Component Type | Specific Material / Specification | Function / Role |

|---|---|---|

| Polymer | Poly-ε-caprolactone (PCL); M~n~ 42,500 g/mol, Đ 1.529 | Biodegradable polymer forming the nanocapsule wall |

| Surfactant | Poloxamer 188 (Synperonic PE/F68) | Stabilizer, prevents nanoparticle aggregation |

| Lipid | Medium-chain triglycerides (Miglyol 810N) | Oily core of nanocapsules, dissolves lipophilic drugs |

| Phospholipid | Soy phosphatidylcholine (Lecithin, ~70% purity, Epikuron170) | Emulsifier, enhances biocompatibility and encapsulation |

| Organic Solvent | Acetone (Analytical grade) | Water-miscible solvent for polymer and drug dissolution |

| Aqueous Phase | Purified water (e.g., Millipore Simplicity system) | Continuous phase for nanocapsule formation |

| Active Drug | This compound (UR-9825) | Model lipophilic drug for encapsulation |

Preparation Method: Interfacial Deposition & Spontaneous Emulsification

This protocol is adapted from the study that developed ABZ-loaded NCs for the treatment of Chagas disease [1] [2]. The method is robust and suitable for encapsulating lipophilic compounds like ABZ.

Step 1: Preparation of Organic and Aqueous Phases

- Organic Phase: Dissolve the PCL polymer (e.g., 100 mg), lecithin (e.g., 40 mg), and this compound (e.g., 3 mg) in a water-miscible organic solvent such as acetone (e.g., 25 mL). Gently warm the mixture if necessary to achieve complete dissolution. Medium-chain triglycerides (MCT, e.g., 80 µL) are added to this phase to form the oily core [1].

- Aqueous Phase: Dissolve the surfactant poloxamer 188 (e.g., 80 mg) in purified water (e.g., 25 mL) to form the external aqueous phase [1].

Step 2: Nanocapsule Formation

- Under moderate magnetic stirring (e.g., 500-700 rpm), inject the organic phase into the aqueous phase.

- The formation of nanocapsules is instantaneous due to the rapid diffusion of acetone into the water, leading to the deposition of the polymer around the oily droplets. This process is known as spontaneous emulsification.

Step 3: Solvent Removal and Purification

- Keep the suspension under stirring for 10-15 minutes to allow for complete solvent evaporation.

- Optionally, the nanocapsule suspension can be purified by dialysis or centrifugation to remove any non-encapsulated drug or free surfactants.

- The final suspension should be stored at 4°C and used within a few days, or its stability should be assessed over a longer period.

The following diagram illustrates this preparation workflow:

Physicochemical Characterization & Results

Characterization of the formulated nanocapsules is crucial for quality control. The table below summarizes typical results for ABZ-loaded PCL nanocapsules.

| Characterization Parameter | Method / Instrument | Typical Result for ABZ-NCs |

|---|---|---|

| Mean Diameter | Dynamic Light Scattering (DLS) | ~128 nm [1] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | ~0.3 [1] |

| Zeta Potential | Electrophoretic Light Scattering | ~ +35 mV [1] |

| Encapsulation Efficiency | UV-Vis Spectrophotometry after purification | High binding affinity (>60%) [1] [3] |

| Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Spherical, smooth surface [1] |

In Vitro Biological Evaluation Protocol

Objective: To determine the activity of ABZ-loaded nanocapsules against Trypanosoma cruzi epimastigotes [1].

- Parasite Culture: Maintain epimastigote forms of the T. cruzi Y strain in an appropriate liquid growth medium (e.g., LIT medium) at 28°C.

- Drug Exposure: Incalate parasites in the logarithmic growth phase into culture plates. Treat them with:

- Free ABZ (solution in DMSO)

- ABZ-loaded NCs (at equivalent ABZ concentrations)

- Empty NCs (vehicle control)

- Benznidazole (standard drug control)

- Untreated control

- Incubation: Incubate the cultures for a predetermined period (e.g., 72-96 hours).

- Viability Assessment: Determine parasite viability using a hemocytometer by counting motile parasites. Calculate the percentage of growth inhibition compared to the untreated control.

In Vivo Efficacy Testing Protocol

Objective: To evaluate the efficacy of ABZ-NCs in a murine model of acute T. cruzi infection [1].

- Infection Model: Infect female mice (e.g., Swiss Webster strain) intraperitoneally with blood trypomastigotes of the T. cruzi Y strain.

- Treatment Regimen: Begin treatment during the acute phase of the infection (e.g., 5 days post-infection). Administer the formulations via subcutaneous (SC) or intramuscular (IM) routes. Key experimental groups include:

- ABZ-loaded NCs (e.g., 1 mg/kg, once or twice daily)

- Free ABZ (orally, at the same dose)

- Empty NCs (vehicle control)

- Infected, untreated control

- Monitoring:

- Parasitemia: Monitor parasitemia levels every 1-2 days in fresh blood samples.

- Mortality: Record animal survival daily throughout the experiment.

- Data Analysis: Compare the peak of parasitemia, the duration of the patent period, and animal survival rates between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed.

Key Application Notes for Researchers

- Critical Quality Attributes: The particle size and zeta potential are crucial. A size below 150 nm and a high positive or negative zeta potential (|>30| mV) generally indicate good physical stability by preventing aggregation [1].

- Mechanism of Action: this compound, like other azoles, acts by inhibiting the enzyme lanosterol 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi and trypanosomatids [1] [4]. This leads to depletion of ergosterol and accumulation of toxic methylated sterols, disrupting the cell membrane.

- Advantages of Nanoformulation: Encapsulation in nanocapsules significantly enhances the efficacy of ABZ by prolonging its systemic residence time, allowing for less frequent dosing. It also provides a platform for parenteral administration of this lipophilic drug and may improve its safety profile by reducing potential cardiotoxicity associated with azoles [1].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further specifics on analytical method validation or scale-up considerations, please feel free to ask.

References

- 1. This compound Polymeric Nanocapsules for Treating ... [mdpi.com]

- 2. This compound Polymeric Nanocapsules for Treating ... [pmc.ncbi.nlm.nih.gov]

- 3. Solid Polymeric Nanoparticles of Albendazole: Synthesis ... [pmc.ncbi.nlm.nih.gov]

- 4. In silico investigation on the inhibitory potential of natural ... [sciencedirect.com]

Proposed Workflow for Antifungal Efficacy Testing

The diagram below outlines a generalized workflow for evaluating a drug's efficacy in a mouse model, integrating common procedures from the research on Albendazole [1] [2] [3].

Detailed Experimental Protocols for Adaptation

The following table summarizes key experimental parameters from Albendazole studies that can serve as a reference for your work with Albaconazole.

| Study Aspect | Protocol Details from Albendazole Research |

|---|

| Formulation | • SMEDDS Chewable Tablets: Improve dissolution and bioavailability of poorly soluble drugs. Prepared via wet granulation [4]. • Nanocapsules: Mean size of ~193 nm; enhance drug delivery and efficacy [5]. | | Animal Models & Inoculation | • Oncology: Immunocompetent C57BL/6 mice inoculated with RM-1 (prostate) or GL261 (glioma) cancer cells [1]. • Parasitology: BALB/c mice orally infected with E. multilocularis eggs [6] or rats with secondary hepatic alveolar echinococcosis (HAE) [3]. | | Dosing & Treatment | • Dose: 400 mg/kg albendazole is a common reference point [7] [8] [9]. • Route & Duration: Oral administration (via gavage or drug-mixed feed) for 4 to 8 weeks [1] [3] [6]. | | Efficacy Assessment | • Tumor Volume: Measured in vivo; CD8+ T cell depletion validates immune mechanism [1]. • Pathogen Burden: Microcyst weight and histopathology in HAE model [3]; parasite viability in culture assays [6]. • Molecular Analysis: RNA-seq to identify affected pathways (e.g., NF-κB) [2]. | | Pharmacokinetic (PK) Analysis | • Blood Collection: Serial blood draws post-administration to plot concentration-time curve [3]. • Key PK Parameters: Area Under the Curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax) [4] [3]. |

References

- 1. Enhancing antitumor efficacy of oncolytic virus M1 via ... [sciencedirect.com]

- 2. Albendazole inhibits NF-κB signaling pathway to overcome ... [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic mechanism and pharmacological study of ... [pmc.ncbi.nlm.nih.gov]

- 4. Formulation Development of Albendazole-Loaded Self- ... [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the In-Vitro Effects of Albendazole ... [mdpi.com]

- 6. In vivo efficacy of combination therapy with albendazole ... [link.springer.com]

- 7. Albendazole treatment efficacy and predictors of success in ... [pmc.ncbi.nlm.nih.gov]

- 8. Individual-Level Analysis of the Efficacy of Albendazole ... [sciencedirect.com]

- 9. Use of quantitative PCR to assess the efficacy of albendazole ... [parasitesandvectors.biomedcentral.com]

Comprehensive Application Notes and Protocols for Albaconazole Antifungal Susceptibility Testing

Introduction to Albaconazole and Antifungal Susceptibility Testing

This compound (UR-9825) is a promising third-generation triazole antifungal with a broad spectrum of activity against diverse fungal pathogens. This fluorinated triazole features a 7-chloro-quinazoline-4-one structure and an N-morpholine ring, contributing to its potent antifungal properties [1]. As with other azoles, this compound functions as a selective inhibitor of lanosterol C-14α-demethylase (CYP51 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway that is essential for fungal cell membrane integrity [2]. By targeting this enzyme, this compound depletes ergosterol while causing toxic methylated sterols to accumulate in fungal cell membranes, ultimately disrupting membrane fluidity and function [2].

The rising prevalence of antifungal resistance among pathogenic fungi represents a significant global health threat, with mortality rates from invasive fungal infections often exceeding 40% despite available treatments [3] [4]. This alarming trend underscores the critical importance of reliable antifungal susceptibility testing (AFST) methods to guide clinical decision-making and monitor resistance patterns. Standardized susceptibility testing enables researchers and clinicians to determine the minimum inhibitory concentrations (MICs) of antifungal agents like this compound, providing essential data for establishing breakpoints and interpreting resistance mechanisms [5] [6]. These protocols are particularly vital for emerging antifungal agents where comprehensive clinical data may still be limited.

This document provides detailed application notes and experimental protocols for assessing the antifungal susceptibility of pathogenic fungi to this compound, with specific methodologies designed for researchers, scientists, and drug development professionals working in mycology and antimicrobial development.

This compound Properties and Pharmacological Profile

This compound exhibits favorable pharmacological characteristics that distinguish it from earlier azole antifungals. The table below summarizes its key physicochemical and pharmacokinetic properties based on available preclinical and clinical data:

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value/Characteristic | Significance |

|---|---|---|

| Chemical Class | Triazole derivative with 7-chloro-quinazoline-4-one structure | Structural differentiation from other azoles [1] |

| clogP | 2.14 | Moderate lipophilicity [1] |

| Topological Polar Surface Area (tPSA) | 80.86 | Membrane permeability indicator [1] |

| Aqueous Solubility (LogS) | -4.72 | Poor water solubility [1] |

| Plasma Protein Binding (PPB) | 98% | High protein binding [1] |

| Half-Life | 30-56 hours | Extended elimination half-life [1] |

| Volume of Distribution | Very large | Extensive tissue distribution [1] |

| Primary Mechanism | CYP51/Erg11 inhibition | Disruption of ergosterol biosynthesis [2] |

This compound demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi, including Candida species, Cryptococcus neoformans, and Aspergillus species [1]. Notably, some studies have reported that this compound exhibits greater potency than amphotericin B in certain in vitro models, highlighting its potential clinical utility [1]. The drug has shown particularly favorable oral bioavailability profiles in human clinical trials, allowing for a once-weekly dosing schedule in some therapeutic contexts [2].

Despite its promising antifungal profile, this compound faces formulation challenges due to its poor water solubility and relatively short plasma half-life in mice models (<1 hour) [2]. To address these limitations, researchers have developed novel drug delivery systems such as biodegradable polymeric nanocapsules (NCs), which have been shown to enhance drug stability, prolong release, and potentially reduce toxicity concerns associated with azole derivatives [2]. These advanced formulation approaches may expand the therapeutic potential of this compound for both systemic and localized fungal infections.

Standardized Antifungal Susceptibility Testing Methods

Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method represents the gold standard for antifungal susceptibility testing [5] [7]. This standardized approach ensures reproducibility and comparability of results across different laboratories. The methodology involves the following key components and steps:

Test Preparation: this compound should be obtained as reagent-grade powder and dissolved appropriately based on its solubility properties. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or other suitable solvents, then further diluted in RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS buffer [5]. Serial two-fold dilutions are prepared to achieve final concentration ranges appropriate for testing (typically 0.016-16 µg/mL for azoles) [5].

Inoculum Preparation: Test organisms are subcultured on potato dextrose agar (PDA) or similar media at 35°C for 24-48 hours. Inoculum suspensions are prepared by lightly scraping the surface of mature colonies and suspending the material in sterile saline. The turbidity is adjusted spectrophotometrically at 530 nm to an optical density ranging from 0.12 to 0.11, corresponding to approximately 2.5-5 × 10⁶ CFU/mL [5]. Further dilution in broth medium yields the final working inoculum of 0.5-2.5 × 10³ CFU/mL.

Inoculation and Incubation: Microdilution plates containing serial dilutions of this compound are inoculated with the standardized fungal suspension. Included in each test run should be quality control strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 [5]. The plates are incubated at 35°C and examined visually after 24 and 48 hours to determine MIC endpoints [5].

The following diagram illustrates the complete workflow for the broth microdilution method:

Minimum Inhibitory Concentration (MIC) Endpoint Determination

The MIC endpoint determination is a critical step in antifungal susceptibility testing that requires standardization to ensure consistent interpretation across different readers and laboratories:

For this compound and Other Azoles: The MIC endpoint is defined as the lowest drug concentration that produces 50% growth inhibition compared to the drug-free growth control [5]. This 50% reduction in visual turbidity represents a significant diminution of growth.

Reading Aids: The use of a reading mirror enhances the detection of small amounts of growth in the microdilution wells, improving the accuracy of MIC determinations [5].

Incubation Time Considerations: While initial readings are typically taken at 24 hours, final MIC values are generally determined at 48 hours of incubation for most yeast pathogens [5]. However, incubation times may need adjustment for slow-growing fungi or specific research objectives.

Additional Methodological Considerations: Recent advances in susceptibility testing include the use of metabolic probes such as resazurin to facilitate more objective endpoint determination [8]. These approaches can improve the reproducibility of MIC readings, particularly for isolates with trailing growth phenomena. For laboratories performing high-throughput screening, checkpoint assays may be implemented after an initial incubation period (typically 3 hours) to determine if microbial growth has achieved a sufficient threshold for reliable MIC determination [8].

Mechanisms of Antifungal Resistance

Understanding the molecular mechanisms underlying antifungal resistance is essential for interpreting susceptibility testing results and developing strategies to overcome resistance. The following table summarizes the primary resistance mechanisms observed with azole antifungals:

Table 2: Molecular Mechanisms of Antifungal Resistance in Pathogenic Fungi

| Resistance Mechanism | Key Genetic Determinants | Impact on this compound |

|---|---|---|

| Drug Target Alteration | ERG11/Cyp51A mutations [3] [4] [6] | Reduced drug binding affinity due to amino acid substitutions in target enzyme |

| Drug Target Overexpression | UPC2 gain-of-function mutations [3] [4] [6] | Increased target abundance requiring higher drug concentrations for inhibition |

| Enhanced Drug Efflux | CDR1, CDR2, MDR1 overexpression [6] [9] | Reduced intracellular drug accumulation through efflux pump activation |

| Biofilm Formation | Extracellular matrix production [6] | Enhanced physical barrier and altered microbial physiology reducing drug penetration |

| Cellular Stress Responses | Calcineurin, Hsp90, PKC pathways [9] | Activation of compensatory signaling networks that promote survival under drug pressure |

The emergence of resistance can occur through primary/intrinsic mechanisms (innate to the species) or secondary/acquired mechanisms (developed through previous drug exposure) [6]. Notably, some fungal species exhibit intrinsic resistance to certain azoles; for example, P. kudriavzevii displays innate resistance to fluconazole [6]. For this compound specifically, the same resistance mechanisms that affect other azoles would likely apply, though its unique chemical structure may influence its susceptibility to specific efflux pumps or target site mutations.

The following diagram illustrates the primary molecular resistance mechanisms to azole antifungals:

Interpretation of Susceptibility Testing Results

Minimum Inhibitory Concentration (MIC) Interpretation

The interpretation of this compound susceptibility testing results requires careful consideration of MIC distributions and established breakpoint criteria where available. For investigational agents like this compound, where formal clinical breakpoints may not yet be established by standardization bodies, researchers should employ the following approaches:

Epidemiological Cutoff Values (ECVs): Determine the MIC distribution for wild-type populations of each fungal species to establish ECVs that differentiate wild-type isolates from those with acquired resistance mechanisms [6] [7].

Quality Control Ranges: Ensure that MIC values for quality control strains fall within established acceptable ranges to validate test performance [5] [7].

Comparative Analysis: Compare this compound MIC values with those of other antifungal agents with established breakpoints to assess relative potency [6].

The interpretation of susceptibility testing should always consider the inoculum size, incubation time, and test conditions, as these factors can significantly influence MIC results [5]. Additionally, the correlation between in vitro susceptibility and clinical outcome may vary depending on the infection site, immune status of the host, and pharmacokinetic properties of the drug.

Technical Considerations and Limitations

Several technical factors require special consideration when performing this compound susceptibility testing:

Solubility Limitations: Due to this compound's poor aqueous solubility, appropriate solvents such as DMSO must be used, with final solvent concentrations that do not inhibit fungal growth (typically ≤1%) [2] [5].

Incubation Conditions: Standard incubation at 35°C is recommended, though some dimorphic fungi may require alternative temperatures [7]. Most yeast pathogens require 48 hours of incubation for reliable MIC determination [5].

Strain-Specific Considerations: Intrinsically resistant species such as N. glabrata and P. kudriavzevii may demonstrate higher baseline MIC values to azoles, requiring adjustment of interpretive criteria [6].

Endpoint Determination: The 50% growth inhibition endpoint for azoles can be challenging to determine visually for isolates with "trailing" growth, where reduced but persistent growth occurs at higher drug concentrations [5]. In such cases, metabolic indicator dyes or standardized spectrophotometric methods may improve reproducibility.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound Polymeric Nanocapsules for Treating ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms governing antifungal drug resistance [nature.com]

- 5. 3.3. Antifungal Susceptibility Testing [bio-protocol.org]

- 6. Molecular Mechanisms Associated with Antifungal ... [mdpi.com]

- 7. Mycology – Susceptibility Testing of Yeast and Filamentous ... [publichealthontario.ca]

- 8. Methods for improved rapid antimicrobial susceptibility ... [patents.justia.com]

- 9. Antifungal Drug Resistance: Evolution, Mechanisms and Impact [pmc.ncbi.nlm.nih.gov]

Albaconazole Polymeric Nanocapsules: Application Note

1. Abstract A 2025 study developed and evaluated a novel formulation of Albaconazole (ABZ) loaded in biodegradable polymeric nanocapsules (ABZ-NCs) for treating T. cruzi infection. The primary objective was to overcome the limitations of current chemotherapies by improving the drug's anti-parasitic efficacy and pharmacokinetic profile. The central finding was that the nanocapsule formulation significantly enhanced the suppressive effect on parasitemia and prolonged the drug's residence time compared to free ABZ, without increasing toxicity in a murine model [1].

2. Introduction & Rationale Chagas disease, a neglected tropical disease caused by the protozoan Trypanosoma cruzi, affects an estimated 6-7 million people globally. The current therapeutic arsenal is limited to two old drugs, benznidazole and nifurtimox, which are associated with significant adverse effects and variable efficacy, particularly in the chronic phase of the disease. This underscores the urgent need for new, safer, and more effective medicines [2] [3]. This compound (research code UR-9825) is a triazole antifungal agent investigated for its anti-T. cruzi potential. However, like other azoles, its efficacy can be limited. Nanoformulation strategies offer a pathway to enhance drug delivery, improve bioavailability, and potentially reduce required doses or treatment duration [1].

3. Experimental Protocol

The following workflow outlines the key stages of the protocol for formulating and testing this compound nanocapsules:

Formulation of this compound-Loaded Nanocapsules (ABZ-NCs)

- Nanocapsule Preparation: ABZ was loaded into biodegradable polymeric nanocapsules using a method likely involving interfacial polymer deposition. The specific polymers used were not detailed in the abstract but are characteristic of systems like poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL) [1].

- Critical Step: The process must be optimized to achieve high drug loading efficiency and a nanocapsule size that facilitates delivery.

In Vitro Activity Assessment

- Parasite Strains: The anti-T. cruzi activity of free ABZ and ABZ-NCs was tested against epimastigote forms of the Y strain and the Colombian strain.